molecular formula C12H17NO2 B6285613 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 784078-63-3

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B6285613
CAS RN: 784078-63-3
M. Wt: 207.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, also known as DMI, is a synthetic drug belonging to the class of indanamines. It is a psychoactive substance that acts as a stimulant, hallucinogen, and serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It has been studied for its potential to treat various neurological and psychological disorders, including depression and anxiety. DMI has also been used recreationally as a club drug and has been found to produce effects similar to those of MDMA.

Scientific Research Applications

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential to treat various neurological and psychological disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). Studies have demonstrated that 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an antidepressant effect. Additionally, 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential to reduce symptoms of anxiety and OCD.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is not fully understood, but it is thought to act as a serotonin-norepinephrine-dodamine reuptake inhibitor (SNDRI). This means that it blocks the reuptake of serotonin, norepinephrine, and dopamine in the brain, resulting in increased levels of these neurotransmitters. It is also thought to act as a stimulant and hallucinogen, which can lead to its recreational use.
Biochemical and Physiological Effects
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been found to produce effects similar to those of MDMA, including euphoria, increased energy and alertness, enhanced sensory perception, and decreased anxiety. It has also been found to produce a mild psychedelic effect, which can lead to visual and auditory hallucinations. Additionally, 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been found to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an antidepressant effect.

Advantages and Limitations for Lab Experiments

The main advantage of using 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for lab experiments is its potential to treat various neurological and psychological disorders. 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been studied for its potential to reduce symptoms of depression, anxiety, and OCD, which makes it a promising candidate for research. Additionally, 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is relatively easy to synthesize, which makes it ideal for laboratory experiments.
The main limitation of using 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for lab experiments is its potential to produce psychoactive effects. 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has been found to produce effects similar to those of MDMA, including euphoria, increased energy and alertness, enhanced sensory perception, and decreased anxiety. These effects can be dangerous if the drug is misused or abused, which can lead to adverse health effects.

Future Directions

The potential of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as a therapeutic agent for neurological and psychological disorders is still being studied. Future research should focus on further elucidating the mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine, as well as its potential to treat various disorders. Additionally, future research should focus on the safety and efficacy of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine in clinical trials. Furthermore, further research should be conducted to explore the potential of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine for other therapeutic applications, such as pain relief and addiction treatment. Finally, future research should focus on the potential for 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine to produce psychoactive effects and its potential for misuse and abuse.

Synthesis Methods

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can be synthesized by reacting 4-methoxybenzaldehyde and 1,3-dimethyl-2-imidazolidinone in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction yields a crude product, which can be purified by recrystallization and then crystallized from water or ethanol. The product can be further characterized by infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reduction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one followed by N-methylation of the resulting 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.", "Starting Materials": [ "5,6-dimethoxy-2,3-dihydro-1H-inden-1-one", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g) in methanol (20 mL) and add sodium borohydride (0.5 g) slowly with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 3: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2-3.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.8 g, 80%).", "Step 6: Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (0.8 g) in methanol (10 mL) and add methylamine (1.0 mL, 40% in water) slowly with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 8: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as a yellow oil (0.6 g, 60%)." ] }

CAS RN

784078-63-3

Product Name

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.